Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
Overview
Description
Acetaldehyde is a significant intermediate in the chemical industry, commonly found in mixtures with water. It is known to form oligomers with water, and these mixtures represent reactive multicomponent systems. Acetaldehyde is also an environmentally widespread genotoxic aldehyde, present in substances like tobacco smoke and vehicle exhaust, as well as in various food products. It is produced endogenously by the metabolic oxidation of ethanol and during threonine catabolism. The compound's interactions with DNA have been a subject of study due to its mutagenic and carcinogenic properties, forming DNA adducts that are critical in the mechanisms of its mutagenicity and carcinogenesis .
Synthesis Analysis
The synthesis of acetaldehyde derivatives, such as fatty aldehydes, can be achieved through the reduction of acid chlorides or by ozonolysis-reduction of alkenes. These processes yield saturated and unsaturated fatty aldehydes, which can be further used to synthesize cyclic acetals, offering new derivatives for the analysis of plasmalogens. The cyclic acetals are synthesized from aldehydes and plasmalogens in quantitative yield, indicating a robust synthetic pathway for acetaldehyde derivatives .
Molecular Structure Analysis
The molecular structure of acetaldehyde and its derivatives has been elucidated through various studies. For instance, the crystal and molecular structure of a polymerization catalyst derived from acetaldehyde has been determined using X-ray diffraction. This catalyst is involved in the stereospecific (isotactic) polymerization of acetaldehyde, providing insights into the polymerization mechanism, which is suggested to be "co-ordinated cationic polymerization" .
Chemical Reactions Analysis
Acetaldehyde reacts with DNA to form various adducts, including interstrand cross-links. These adducts have been characterized and are believed to play a role in the mutagenic and carcinogenic properties of acetaldehyde. The formation of these adducts, such as N2-ethylidenedeoxyguanosine and 1,N2-propano-2'-deoxyguanosine, has been confirmed in human cells and characterized using techniques like HPLC/MS/MS. The study of these reactions is crucial for understanding the mechanisms associated with acetaldehyde exposure and cancer risk .
Physical and Chemical Properties Analysis
Acetaldehyde's physical and chemical properties have been studied through quantitative 1H- and 13C-NMR spectroscopy, which provides detailed information on the chemical equilibria in mixtures of acetaldehyde and water. The speciation data obtained from peak area fractions allow for the determination of chemical equilibrium constants of oligomer formation. These studies are essential for understanding the behavior of acetaldehyde in various conditions, including different temperatures and mole fractions .
Scientific Research Applications
- Multicomponent Reactions in Organic Chemistry
- Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
- They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
- A wide variety of new 6-(1 H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4 tetrahydropyrimidine-5-carbonitriles was accessed by combining 3-(cyanoacetyl)-indoles with an arylaldehyde and urea in the presence of PEG-400 and a catalytic amount of thiazolium anions .
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Dye and Fragrance Manufacturing
- This compound can be used as an intermediate in the production of cationic dyes .
- It is used in the synthesis of cationic yellow X-8GL, yellow 3GLH, and other dyes .
- It can also be used as a raw material for fragrances .
- The preparation method of 1,3,3-trimethyl-2-formylindoline is relatively complex, usually synthesized through multiple steps .
- A common method is to carry out a nucleophilic substitution reaction on indoline, introducing a methyl and formyl group at the 2 and 1 positions of indoline .
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Pharmaceutical Intermediates
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Chemical Research
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Material Science
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Environmental Science
Safety And Hazards
This compound is generally used in laboratory or industrial production, so safety procedures should be followed during handling . It should be stored in a dry, well-ventilated area away from fire sources and oxidizing agents . If it comes into contact with skin or eyes, it should be immediately washed off with plenty of water, and medical help should be sought .
Future Directions
properties
IUPAC Name |
2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCECACVNILMTRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052579 | |
Record name | 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- | |
CAS RN |
84-83-3 | |
Record name | 2-(Formylmethylene)-1,3,3-trimethylindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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